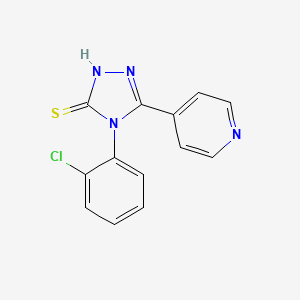

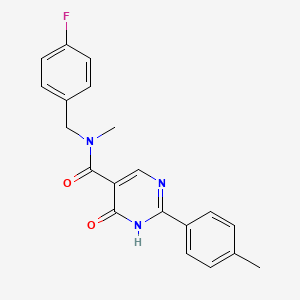

![molecular formula C20H25N5O3 B5614482 4-{4-[4-(phenoxyacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5614482.png)

4-{4-[4-(phenoxyacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The scientific interest in 4-{4-[4-(phenoxyacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine encompasses its synthesis and potential applications in medicinal chemistry due to its structural complexity and functionality. This interest is rooted in its diverse chemical reactions, properties, and potential as a precursor for pharmaceutical compounds.

Synthesis Analysis

Several studies have been conducted on the synthesis of derivatives containing morpholine and piperazine moieties, which share structural similarities with the compound . For example, Bhat et al. (2018) described a one-pot Biginelli synthesis method for producing dihydropyrimidinone derivatives containing piperazine/morpholine moieties, showcasing an efficient and simple approach to synthesize complex structures with good yield (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Molecular Structure Analysis

The molecular structure of compounds related to 4-{4-[4-(phenoxyacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine has been elucidated using techniques such as X-ray crystallography. This analysis is crucial for understanding the 3D conformation of the compound and its potential interactions with biological targets. For instance, Lei et al. (2017) developed a synthetic method for a thienopyrimidinyl morpholine derivative, confirming its structure through NMR and mass spectrometry, which is pivotal for understanding the spatial arrangement and reactivity of the compound (Lei, Wang, Xiong, & Lan, 2017).

Chemical Reactions and Properties

Chemical reactions involving morpholine and piperazine derivatives often include Mannich reactions, cyclization, and nucleophilic substitution, providing a pathway to a wide array of functionalized compounds with potential biological activity. Ritter and Rodewald (1986) explored the modification of 4′-hydroxymethacrylanilide with morpholine/formaldehyde and 1-methyl-piperazine/formaldehyde, showing the versatility of these reactions in modifying molecular structures for specific properties (Ritter & Rodewald, 1986).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are essential for their formulation and application in different contexts. These properties are typically determined through experimental methods and are crucial for the compound's application in drug development and other fields.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for further functionalization, are key to understanding how these compounds can be used in synthetic pathways or as active pharmaceutical ingredients. Studies like those by Xu et al. (2014) provide insight into the synthesis of thiopyranopyrimidine derivatives, offering a glimpse into the chemical versatility and reactivity of compounds related to 4-{4-[4-(phenoxyacetyl)-1-piperazinyl]-2-pyrimidinyl}morpholine (Xu, Sun, Lei, Tu, Zeng, Xia, Zheng, & Zhu, 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3/c26-19(16-28-17-4-2-1-3-5-17)24-10-8-23(9-11-24)18-6-7-21-20(22-18)25-12-14-27-15-13-25/h1-7H,8-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECVXEIHMQJOSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5614410.png)

![2-{3-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5614419.png)

![1,1'-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5614426.png)

![4-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5614430.png)

![1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5614455.png)

![(3aR*,6S*)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-(4-fluorophenyl)-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5614471.png)

![N'-[4-(dimethylamino)benzylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5614475.png)

![1-benzyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5614485.png)

![1-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}-1-propanone](/img/structure/B5614499.png)